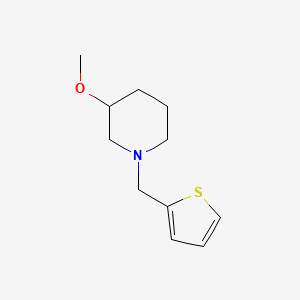
3-Methoxy-1-(thiophen-2-ylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-(thiophen-2-ylmethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methoxy group and the thiophen-2-ylmethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(thiophen-2-ylmethyl)piperidine typically involves the reaction of piperidine with thiophen-2-ylmethyl chloride in the presence of a base, followed by methylation using methanol and a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Common solvents like dichloromethane or toluene
Catalyst: Acidic or basic catalysts depending on the specific reaction step
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1-(thiophen-2-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The thiophen-2-ylmethyl group can be reduced to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups like halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-formyl-1-(thiophen-2-ylmethyl)piperidine.
Reduction: Formation of 3-methoxy-1-(thiophen-2-ylmethyl)thiopiperidine.
Substitution: Formation of 3-chloro-1-(thiophen-2-ylmethyl)piperidine or 3-amino-1-(thiophen-2-ylmethyl)piperidine.
Applications De Recherche Scientifique
3-Methoxy-1-(thiophen-2-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-(thiophen-2-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The methoxy group and the thiophen-2-ylmethyl group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-1-(phenylmethyl)piperidine
- 3-Methoxy-1-(pyridin-2-ylmethyl)piperidine
- 3-Methoxy-1-(furan-2-ylmethyl)piperidine
Uniqueness
3-Methoxy-1-(thiophen-2-ylmethyl)piperidine is unique due to the presence of the thiophen-2-ylmethyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
IUPAC Name |
3-methoxy-1-(thiophen-2-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-13-10-4-2-6-12(8-10)9-11-5-3-7-14-11/h3,5,7,10H,2,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTTXNMQEDIVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
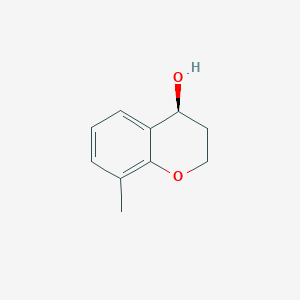
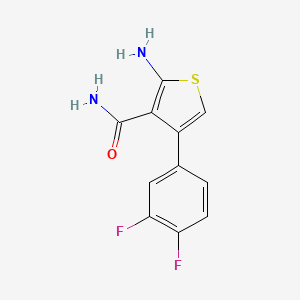
![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717040.png)
![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2717043.png)
![3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2717045.png)

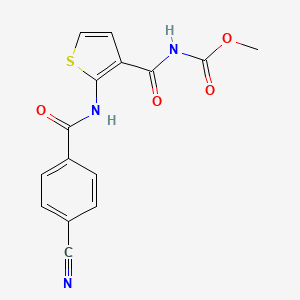
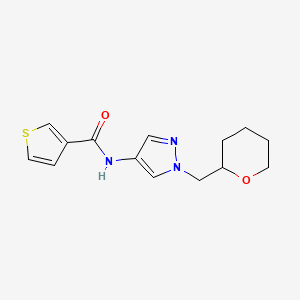

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2717051.png)


![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2717057.png)
![3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]propanamide](/img/structure/B2717058.png)
